8-Fluorooctylamine
Overview
Description
8-Fluorooctylamine is an organic compound with the chemical formula C8H18FN. It is a fluorinated amine, where a fluorine atom is attached to the eighth carbon of an octyl chain. This compound is known for its reactivity and is used in the synthesis of various pharmaceuticals, pesticides, and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorooctylamine typically involves the fluorination of octylamine. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from octanol. The steps include:
- Conversion of octanol to octylamine.
- Selective fluorination of octylamine using a fluorinating agent.
- Purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 8-Fluorooctylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form fluorinated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Fluorinated aldehydes or carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
8-Fluorooctylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions.
Medicine: It is a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Fluorooctylamine involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Chlorooctylamine: Similar structure but with a chlorine atom instead of fluorine.
8-Bromooctylamine: Similar structure but with a bromine atom instead of fluorine.
8-Iodooctylamine: Similar structure but with an iodine atom instead of fluorine.
Comparison: 8-Fluorooctylamine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and bond strength. This makes it more reactive and often more stable compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s ability to interact with biological molecules, making it a valuable tool in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
8-fluorooctan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18FN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLDZILAMGNJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCF)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208024 | |
Record name | Octylamine, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-16-8 | |
Record name | Octylamine, 8-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octylamine, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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